molecular formula C19H13ClN2O5 B3692473 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

Cat. No.: B3692473
M. Wt: 384.8 g/mol
InChI Key: VUEHVNDUSIZQCZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and chloro substituents on the phenyl ring, along with the quinoline moiety, makes it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorophenylacetic acid to introduce the nitro group. This is followed by esterification with 2-methylquinoline-4-carboxylic acid under acidic conditions to form the final product. The reaction conditions often require the use of strong acids like sulfuric acid or hydrochloric acid, and the reactions are typically carried out under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 2-(4-Amino-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate.

    Substitution: 2-(4-Substituted-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or viral infections.

    Materials Science: The compound’s unique structure allows it to be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study enzyme interactions and cellular pathways due to its ability to undergo specific chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the quinoline moiety can intercalate with DNA or interact with protein active sites. These interactions can modulate biological pathways and lead to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate shares similarities with compounds like 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxamide and 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylic acid.
  • These compounds have similar core structures but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.

Uniqueness

  • The presence of both nitro and chloro substituents on the phenyl ring, along with the ester linkage to the quinoline moiety, makes this compound unique. This combination of functional groups allows for diverse chemical modifications and a wide range of potential applications in various fields.

Properties

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O5/c1-11-8-14(13-4-2-3-5-16(13)21-11)19(24)27-10-18(23)12-6-7-15(20)17(9-12)22(25)26/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEHVNDUSIZQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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